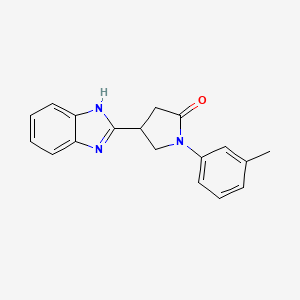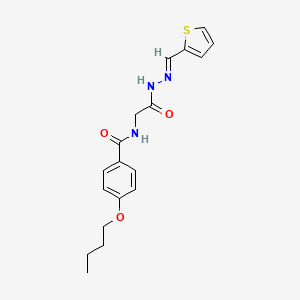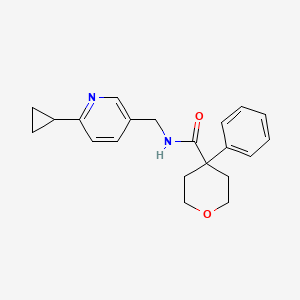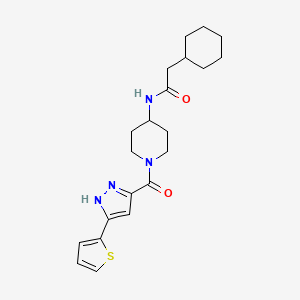
N-(2-Cyano-3-methylbutan-2-yl)-2-(3-methyl-5-oxo-1,2,4-oxadiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyano-3-methylbutan-2-yl)-2-(3-methyl-5-oxo-1,2,4-oxadiazol-4-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties that make it an ideal candidate for various research studies.
Aplicaciones Científicas De Investigación
Anticancer Applications
Several studies have synthesized and evaluated oxadiazole derivatives, including those structurally related to the compound of interest, for their anticancer activities. These compounds have been investigated for their potential as inhibitors against specific cancer-related proteins or enzymes, demonstrating significant cytotoxic effects against various cancer cell lines.
Akt and FAK Inhibitors : A study reported the design, synthesis, and evaluation of new 1,3,4-oxadiazole derivatives as potent anticancer agents, showing significant activity against lung adenocarcinoma and glioma cell lines. These compounds induced apoptosis and inhibited crucial signaling pathways, suggesting their potential as Akt and FAK inhibitors (Altıntop, Sever, Çiftçi, Turan-Zitouni, Kaplancıklı, & Özdemir, 2018).
EGFR and COX-2 Inhibitors : Research on indole-based 1,3,4-oxadiazoles as EGFR and COX-2 inhibitors showed promising anticancer activity. One compound, in particular, demonstrated significant inhibitory effects on colorectal carcinoma, lung adenocarcinoma, and melanoma cell lines, outperforming erlotinib in some cases. This highlights the potential of such compounds in cancer treatment (Sever et al., 2020).
Antimicrobial Applications
Oxadiazole derivatives have also shown promising results in antimicrobial applications, with several compounds displaying significant activity against bacterial and fungal strains. These findings suggest potential use in treating infections resistant to conventional treatments.
- Antifungal and Apoptotic Effects : A study on the antifungal and apoptotic effects of triazole-oxadiazoles against Candida species reported potent antifungal activity. The compounds induced apoptosis in fungal cells, offering a new approach to antifungal therapy (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Enzyme Inhibition for Therapeutic Applications
The research extends to enzyme inhibitors, with some oxadiazole derivatives being investigated for their inhibitory effects on enzymes like acetylcholinesterase and α-glucosidase. These enzymes are targets for treating diseases like Alzheimer's and diabetes.
- Anti-Diabetic Agents : Novel bi-heterocycles were synthesized and evaluated for their anti-diabetic potential via in vitro inhibition of α-glucosidase enzyme. These studies indicate the potential of oxadiazole derivatives in developing new anti-diabetic therapies (Abbasi et al., 2020).
Propiedades
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-methyl-5-oxo-1,2,4-oxadiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-7(2)11(4,6-12)13-9(16)5-15-8(3)14-18-10(15)17/h7H,5H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTVAYUGASHCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)N1CC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2809866.png)
![N-[[4-(4,4-Difluoro-2-methylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2809868.png)
![N~1~-(4-methylbenzyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2809869.png)


![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2809873.png)

![N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2809878.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2809880.png)

![4-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2809882.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2809884.png)